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Compound of Interest

Compound Name: Isopropyl 1H-indole-3-propionate

Cat. No.: B11877977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Isopropyl 1H-
indole-3-propionate. Due to the limited availability of direct experimental data for the isopropyl

ester, this document presents the comprehensive spectroscopic data for its parent compound,

1H-Indole-3-propionic acid, and offers a predictive analysis for the ester. This guide also

outlines the relevant experimental protocols and a proposed synthetic pathway.

Spectroscopic Data of 1H-Indole-3-propionic Acid
The following tables summarize the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 1H-Indole-3-propionic acid, the immediate precursor to Isopropyl
1H-indole-3-propionate.

Table 1: ¹H NMR Data of 1H-Indole-3-propionic Acid
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Chemical Shift (ppm) Multiplicity Assignment

12.11 s -COOH

10.79 s Indole N-H

7.53 d Ar-H

7.35 d Ar-H

7.12 s Ar-H

7.07 t Ar-H

6.98 t Ar-H

2.95 t -CH₂- (alpha to indole)

2.61 t -CH₂- (alpha to carbonyl)

Solvent: DMSO-d₆, Frequency: 400 MHz.[1][2]

Table 2: ¹³C NMR Data of 1H-Indole-3-propionic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_830-96-6_1HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/3991
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11877977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

174.5 C=O (Carboxylic Acid)

136.3 Aromatic C

127.3 Aromatic C

122.9 Aromatic C

121.1 Aromatic C

118.6 Aromatic C

118.5 Aromatic C

114.2 Aromatic C

111.4 Aromatic C

34.5 -CH₂- (alpha to carbonyl)

21.0 -CH₂- (alpha to indole)

Note: Specific assignments for aromatic carbons can vary; data is a representative example.

Table 3: Mass Spectrometry Data of 1H-Indole-3-
propionic Acid

m/z Relative Intensity (%) Assignment

189.0 29.2 [M]⁺

130.0 100.0 [M - COOH - H]⁺

131.0 10.5

143.0 5.6

144.0 4.4

77.0 5.1
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Ionization Mode: Electron Ionization (EI).[1][3] The molecular ion peak is observed at m/z 189,

corresponding to the molecular weight of 1H-Indole-3-propionic acid.[1][3] The base peak at

m/z 130 is characteristic of the loss of the propionic acid side chain.[1]

Predicted Spectroscopic Data for Isopropyl 1H-
indole-3-propionate
Based on the data for 1H-Indole-3-propionic acid, the following changes are predicted for

Isopropyl 1H-indole-3-propionate:

¹H NMR:

The carboxylic acid proton signal at ~12 ppm will disappear.

New signals corresponding to the isopropyl group will appear: a septet (or multiplet)

around 4.9-5.1 ppm for the -CH- proton and a doublet around 1.2-1.3 ppm for the two -

CH₃ groups.

The chemical shifts of the methylene protons adjacent to the newly formed ester group

may experience a slight downfield shift.

¹³C NMR:

The carboxylic acid carbon signal around 174.5 ppm will be replaced by an ester carbonyl

signal, typically in a similar region.

New signals for the isopropyl group will be observed: one for the -CH- carbon around 67-

69 ppm and one for the -CH₃ carbons around 21-23 ppm.

Mass Spectrometry:

The molecular ion peak ([M]⁺) will shift to m/z 231, reflecting the addition of the isopropyl

group (C₃H₇) and the loss of a proton.

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for indole

derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrument: A standard NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz

or higher is typically used.[1][2]

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is generally required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (LC-MS/MS)
Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with the

mobile phase (e.g., methanol, acetonitrile).

Chromatography:

Column: A C18 reverse-phase column is commonly used for the separation of indole

compounds.[4][5]

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g.,

methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is

typically employed.[4][5][6]
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Flow Rate: A flow rate of 0.2-1.0 mL/min is common.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for indole

derivatives.[7]

Analysis: The mass spectrometer can be operated in full scan mode to identify the

molecular ion or in multiple reaction monitoring (MRM) mode for targeted quantification.[4]

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for

structural elucidation.[8]

Synthesis Workflow
The synthesis of Isopropyl 1H-indole-3-propionate from 1H-Indole-3-propionic acid can be

achieved through a standard Fischer esterification reaction. The logical workflow for this

synthesis is depicted below.

1H-Indole-3-propionic Acid

RefluxIsopropanol

Acid Catalyst (e.g., H₂SO₄)

Isopropyl 1H-indole-3-propionate Work-up & Purification

Water (H₂O)

Click to download full resolution via product page

Caption: Fischer Esterification of 1H-Indole-3-propionic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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